molecular formula C10H16MgN2O6S2 B10788637 Acetylcysteine magnesium CAS No. 36330-79-7

Acetylcysteine magnesium

Cat. No.: B10788637
CAS No.: 36330-79-7
M. Wt: 348.7 g/mol
InChI Key: CDIFCTOKYOUYOT-SCGRZTRASA-L
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Description

Acetylcysteine magnesium is a compound that combines acetylcysteine, a derivative of the amino acid cysteine, with magnesium. Acetylcysteine is known for its antioxidant properties and its ability to replenish glutathione levels in the body. Magnesium is an essential mineral involved in numerous biochemical reactions. The combination of these two components results in a compound with potential therapeutic benefits, particularly in the fields of medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylcysteine magnesium typically involves the reaction of acetylcysteine with a magnesium salt. One common method is to dissolve acetylcysteine in water and then add a magnesium salt, such as magnesium chloride or magnesium sulfate, under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of this compound. The product is then purified through filtration and drying processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The use of high-purity reagents and stringent quality control measures ensures that the final product meets the required standards for pharmaceutical or biochemical applications.

Chemical Reactions Analysis

Types of Reactions

Acetylcysteine magnesium can undergo various chemical reactions, including:

    Oxidation: Acetylcysteine can be oxidized to form disulfide bonds, which can affect its antioxidant properties.

    Reduction: The thiol group in acetylcysteine can participate in reduction reactions, contributing to its ability to neutralize reactive oxygen species.

    Substitution: The acetyl group in acetylcysteine can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize acetylcysteine.

    Reducing Agents: Reducing agents such as dithiothreitol can be used to reduce disulfide bonds in acetylcysteine.

    Substitution Reagents: Various organic reagents can be used to introduce new functional groups into the acetylcysteine molecule.

Major Products Formed

    Oxidation Products: Disulfides and other oxidized forms of acetylcysteine.

    Reduction Products: Reduced forms of acetylcysteine with free thiol groups.

    Substitution Products: Derivatives of acetylcysteine with modified functional groups.

Scientific Research Applications

Acetylcysteine magnesium has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium and acetylcysteine in biochemical studies.

    Biology: Studied for its antioxidant properties and its role in cellular redox balance. It is also used in studies related to oxidative stress and cellular protection.

    Medicine: Investigated for its potential therapeutic effects in conditions such as acetaminophen overdose, chronic obstructive pulmonary disease, and cystic fibrosis. It is also explored for its role in reducing oxidative stress and inflammation.

    Industry: Used in the formulation of dietary supplements and pharmaceutical products due to its combined benefits of acetylcysteine and magnesium.

Mechanism of Action

The mechanism of action of acetylcysteine magnesium involves several pathways:

    Glutathione Replenishment: Acetylcysteine serves as a precursor to glutathione, a critical antioxidant in the body. By replenishing glutathione levels, acetylcysteine helps protect cells from oxidative damage.

    Antioxidant Activity: Acetylcysteine neutralizes reactive oxygen species and reduces oxidative stress. Magnesium also plays a role in stabilizing cellular membranes and protecting against oxidative damage.

    Anti-inflammatory Effects: Both acetylcysteine and magnesium have anti-inflammatory properties, which can help reduce inflammation in various conditions.

Comparison with Similar Compounds

Similar Compounds

    N-acetylcysteine: A well-known antioxidant and mucolytic agent used in various medical applications.

    Magnesium sulfate: A magnesium salt used in medicine for its laxative and anti-inflammatory properties.

    Magnesium chloride: Another magnesium salt used in supplements and medical treatments.

Uniqueness

Acetylcysteine magnesium is unique due to its combination of acetylcysteine and magnesium, providing both antioxidant and magnesium supplementation benefits. This dual action makes it particularly valuable in conditions where oxidative stress and magnesium deficiency are both concerns.

Properties

CAS No.

36330-79-7

Molecular Formula

C10H16MgN2O6S2

Molecular Weight

348.7 g/mol

IUPAC Name

magnesium;(2R)-2-acetamido-3-sulfanylpropanoate

InChI

InChI=1S/2C5H9NO3S.Mg/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1

InChI Key

CDIFCTOKYOUYOT-SCGRZTRASA-L

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Mg+2]

Canonical SMILES

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Mg+2]

Origin of Product

United States

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